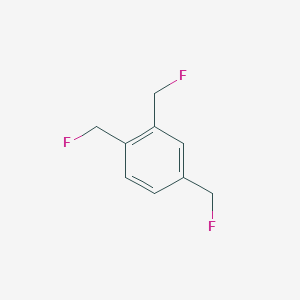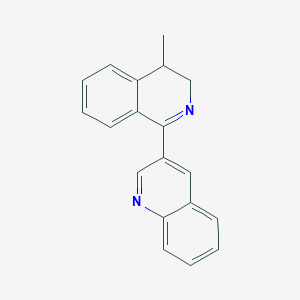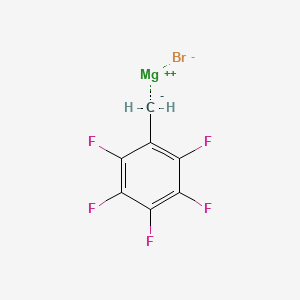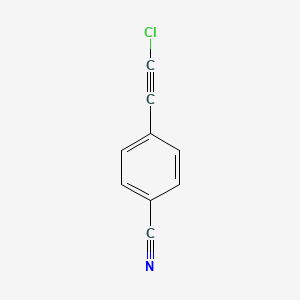![molecular formula C21H26O3 B12617460 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol CAS No. 921193-66-0](/img/structure/B12617460.png)
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a propyloxan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite in dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate and potassium iodide in acetonitrile at 60°C for 30 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may have neuroprotective and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: This compound has similar structural features and is studied for its potential as a multifunctional agent in the treatment of Parkinson’s disease.
4-(Benzyloxy)phenylacetic acid: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
921193-66-0 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenyl)-5-propyloxan-2-ol |
InChI |
InChI=1S/C21H26O3/c1-2-6-17-13-14-21(22,24-16-17)19-9-11-20(12-10-19)23-15-18-7-4-3-5-8-18/h3-5,7-12,17,22H,2,6,13-16H2,1H3 |
Clave InChI |
XHGGGBGKGYCYJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(OC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

